Cas no 22912-31-8 (1-(Dimethylamino)cyclopentanecarbonitrile)

1-(Dimethylamino)cyclopentanecarbonitrile is a versatile organic compound featuring a cyclopentane ring substituted with a dimethylamino group and a nitrile functionality. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-donating (dimethylamino) and electron-withdrawing (nitrile) groups enhances its reactivity in nucleophilic and electrophilic transformations. Its stability under standard conditions and compatibility with a range of solvents further contribute to its utility in multi-step synthesis. The compound is often employed in the development of nitrogen-containing heterocycles and as a building block for fine chemical applications.
1-(Dimethylamino)cyclopentanecarbonitrile structure
22912-31-8 structure
Product Name:1-(Dimethylamino)cyclopentanecarbonitrile
CAS No:22912-31-8
MF:C8H14N2
MW:138.210161685944
MDL:MFCD09880530
CID:1026884
PubChem ID:10773049
Update Time:2025-05-26

1-(Dimethylamino)cyclopentanecarbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-(Dimethylamino)cyclopentanecarbonitrile
    • 1-Dimethylamino-cyclopentan-carbonsaeure-nitril
    • AK-48044
    • ANW-48299
    • BR-48044
    • CTK8B5316
    • KB-215740
    • SureCN3042550
    • MFCD09880530
    • SCHEMBL3042550
    • AKOS009986758
    • HZWBDLLSZAIPBC-UHFFFAOYSA-N
    • EN300-97016
    • DTXSID50444596
    • 22912-31-8
    • CS-0217999
    • DA-17356
    • 1-(dimethylamino)cyclopentane-1-carbonitrile
    • LS-06094
    • Cyclopentanecarbonitrile, 1-(dimethylamino)-
    • ALBB-018593
    • MDL: MFCD09880530
    • Inchi: 1S/C8H14N2/c1-10(2)8(7-9)5-3-4-6-8/h3-6H2,1-2H3
    • InChI Key: HZWBDLLSZAIPBC-UHFFFAOYSA-N
    • SMILES: N(C)(C)C1(C#N)CCCC1

Computed Properties

  • Exact Mass: 138.11582
  • Monoisotopic Mass: 138.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 27Ų

Experimental Properties

  • Density: 0.96±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 226.9±23.0 ºC (760 Torr),
  • Flash Point: 86.0±11.9 ºC,
  • Solubility: Slightly soluble (29 g/l) (25 º C),
  • PSA: 27.03

1-(Dimethylamino)cyclopentanecarbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D495778-25mg
1-(Dimethylamino)cyclopentanecarbonitrile
22912-31-8
25mg
$ 70.00 2022-06-05
TRC
D495778-50mg
1-(Dimethylamino)cyclopentanecarbonitrile
22912-31-8
50mg
$ 95.00 2022-06-05
TRC
D495778-250mg
1-(Dimethylamino)cyclopentanecarbonitrile
22912-31-8
250mg
$ 340.00 2022-06-05
Fluorochem
042352-1g
1-(Dimethylamino)cyclopentanecarbonitrile
22912-31-8 95%
1g
£409.00 2022-03-01
Fluorochem
042352-5g
1-(Dimethylamino)cyclopentanecarbonitrile
22912-31-8 95%
5g
£1225.00 2022-03-01
Fluorochem
042352-10g
1-(Dimethylamino)cyclopentanecarbonitrile
22912-31-8 95%
10g
£1837.00 2022-03-01
abcr
AB410915-500 mg
1-(Dimethylamino)cyclopentanecarbonitrile
22912-31-8
500MG
€313.80 2022-06-10
abcr
AB410915-1 g
1-(Dimethylamino)cyclopentanecarbonitrile
22912-31-8
1g
€384.00 2022-06-10
abcr
AB410915-5 g
1-(Dimethylamino)cyclopentanecarbonitrile
22912-31-8
5g
€1,008.00 2022-06-10
Chemenu
CM203092-5g
1-(Dimethylamino)cyclopentanecarbonitrile
22912-31-8 95%
5g
$729 2024-07-28

1-(Dimethylamino)cyclopentanecarbonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:22912-31-8)1-(Dimethylamino)cyclopentanecarbonitrile
Order Number:A23520
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):357.0
Email:sales@amadischem.com

Additional information on 1-(Dimethylamino)cyclopentanecarbonitrile

Introduction to 1-(Dimethylamino)cyclopentanecarbonitrile (CAS No. 22912-31-8)

1-(Dimethylamino)cyclopentanecarbonitrile, identified by its Chemical Abstracts Service (CAS) number 22912-31-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic nitrile features a cyclopentane ring substituted with a dimethylamino group and a cyano functionality, making it a versatile intermediate in synthetic chemistry. Its unique structural attributes have positioned it as a valuable building block in the development of various pharmacologically active molecules.

The compound's molecular structure, characterized by a rigid cyclopentane core and the presence of both electron-withdrawing and electron-donating groups, contributes to its reactivity and potential applications. The dimethylamino moiety enhances the compound's nucleophilicity, while the cyano group provides opportunities for further functionalization through reactions such as hydrolysis or reduction. These features make 1-(Dimethylamino)cyclopentanecarbonitrile a compound of interest in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.

In recent years, advancements in drug discovery have highlighted the importance of heterocyclic compounds due to their prevalence in biologically active molecules. The cyclopentane scaffold, in particular, is well-represented in natural products and pharmaceuticals due to its stability and ability to mimic biological structures. 1-(Dimethylamino)cyclopentanecarbonitrile leverages these properties, serving as a precursor for derivatives that may exhibit desirable pharmacological effects.

One of the most compelling aspects of 1-(Dimethylamino)cyclopentanecarbonitrile is its utility in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The combination of the dimethylamino group and the cyano functionality allows for selective interactions with target proteins. For instance, modifications at the cyclopentane ring can be tailored to optimize binding affinity and selectivity against specific kinases. Recent studies have demonstrated that derivatives of this compound can disrupt signaling pathways involved in tumor growth, making them promising candidates for further development.

Furthermore, the compound has shown potential in the development of antimicrobial agents. The structural motif of 1-(Dimethylamino)cyclopentanecarbonitrile can be modified to enhance interactions with bacterial enzymes or cell membranes. Researchers have explored its derivatives as scaffolds for novel antibiotics, targeting resistant strains of bacteria. The cyano group, in particular, has been found to be conducive to forming hydrogen bonds and hydrophobic interactions with bacterial targets, improving efficacy.

The synthetic routes to 1-(Dimethylamino)cyclopentanecarbonitrile have also seen significant innovation. Modern methodologies emphasize efficiency, sustainability, and scalability, which are crucial for industrial applications. Catalytic processes have been developed to streamline the synthesis while minimizing waste. For example, transition metal-catalyzed reactions can be employed to introduce the dimethylamino group and the cyano functionality with high yields and selectivity. These advancements not only improve the accessibility of the compound but also align with green chemistry principles.

Another area where 1-(Dimethylamino)cyclopentanecarbonitrile has made an impact is in materials science. The compound's ability to form stable polymers or copolymers has been exploited in creating novel materials with unique properties. For instance, its incorporation into polymer backbones can enhance thermal stability or mechanical strength. Additionally, its derivatives have been investigated for their potential use in organic electronics, where their electronic properties can be fine-tuned for applications such as light-emitting diodes (LEDs) or photovoltaic cells.

The future prospects of 1-(Dimethylamino)cyclopentanecarbonitrile are promising, driven by ongoing research and technological advancements. As computational methods improve, virtual screening techniques can be used to identify new derivatives with enhanced biological activity. Moreover, biocatalytic approaches are being explored to develop more sustainable synthetic pathways. These efforts are likely to expand the applications of this compound beyond traditional pharmaceuticals into fields such as agrochemicals and specialty chemicals.

In conclusion,1-(Dimethylamino)cyclopentanecarbonitrile (CAS No. 22912-31-8) represents a cornerstone in modern chemical synthesis and drug discovery. Its unique structural features make it an invaluable intermediate for developing a wide range of biologically active molecules. With continued research and innovation, dimethylamino-cyclopentanecarbonitrile derivatives are poised to play a pivotal role in addressing some of today's most pressing medical challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:22912-31-8)1-(Dimethylamino)cyclopentanecarbonitrile
A23520
Purity:99%
Quantity:1g
Price ($):357.0
Email